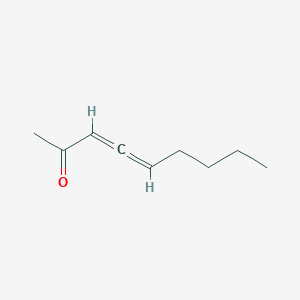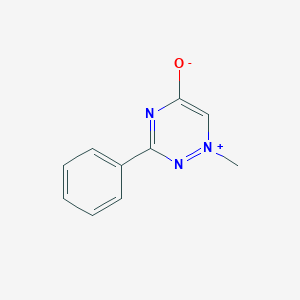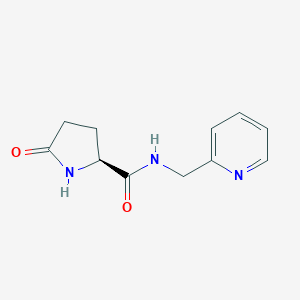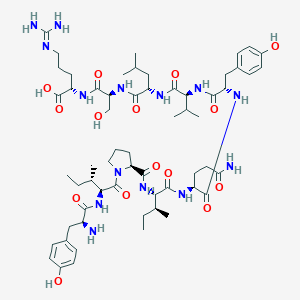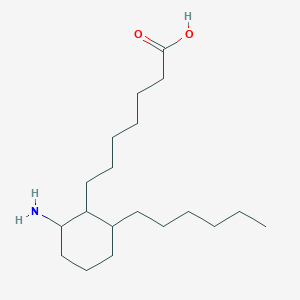
2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine, also known as CHHCA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine is not fully understood, but it is believed to be related to its amphiphilic nature. 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine can form self-assembled micelles in aqueous solutions, which can facilitate the delivery of hydrophobic drugs to target cells. In addition, 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine can interact with cell membranes and alter their properties, which can affect cellular uptake and intracellular trafficking of drugs.
Effets Biochimiques Et Physiologiques
2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine has been shown to have low toxicity and good biocompatibility in vitro and in vivo. In addition, 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine can enhance the cellular uptake and intracellular trafficking of hydrophobic drugs, which can improve their therapeutic efficacy. 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine can also alter the properties of cell membranes, which can affect various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine in lab experiments include its amphiphilic nature, which can facilitate the delivery of hydrophobic drugs to target cells, and its low toxicity and good biocompatibility. However, the limitations of using 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine include its relatively low yield and the need for purification using column chromatography.
Orientations Futures
For the study of 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine include the development of new synthesis methods and the exploration of new applications in various fields.
Méthodes De Synthèse
The synthesis of 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine involves the reaction of 6-bromohexanoic acid with 3-n-hexylcyclohexylamine in the presence of a base. The resulting product is then purified using column chromatography. The yield of 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine is around 55%.
Applications De Recherche Scientifique
2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine has been studied for its potential applications in various fields, including drug delivery, materials science, and bioimaging. Due to its amphiphilic nature, 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine can form self-assembled micelles that can encapsulate hydrophobic drugs and deliver them to target cells. 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine has also been used as a surfactant in the synthesis of nanoparticles and in the preparation of hydrogels. In addition, 2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine has been used as a fluorescent probe for bioimaging due to its unique optical properties.
Propriétés
Numéro CAS |
119940-87-3 |
|---|---|
Nom du produit |
2-(6'-Carboxyhexyl)-3-n-hexylcyclohexylamine |
Formule moléculaire |
C19H37NO2 |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
7-(2-amino-6-hexylcyclohexyl)heptanoic acid |
InChI |
InChI=1S/C19H37NO2/c1-2-3-4-7-11-16-12-10-14-18(20)17(16)13-8-5-6-9-15-19(21)22/h16-18H,2-15,20H2,1H3,(H,21,22) |
Clé InChI |
LWRZEZLGHYSEQE-UHFFFAOYSA-N |
SMILES |
CCCCCCC1CCCC(C1CCCCCCC(=O)O)N |
SMILES canonique |
CCCCCCC1CCCC(C1CCCCCCC(=O)O)N |
Synonymes |
2-(6'-carboxyhexyl)-3-n-hexylcyclohexylamine IBI-P 05006 IBI-P-05006 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



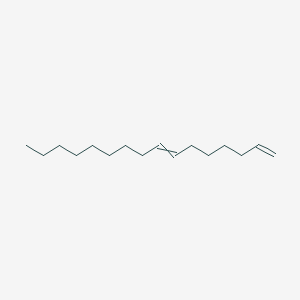
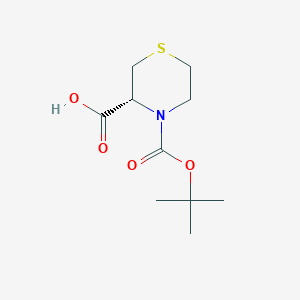
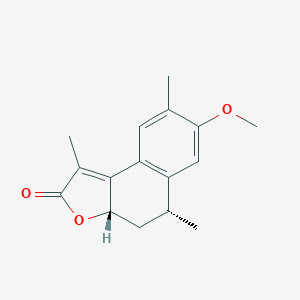

![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)](/img/structure/B47640.png)
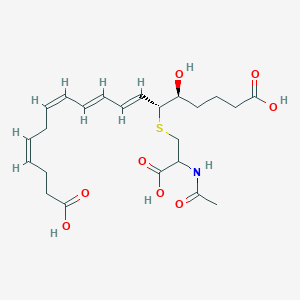


![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B47650.png)
